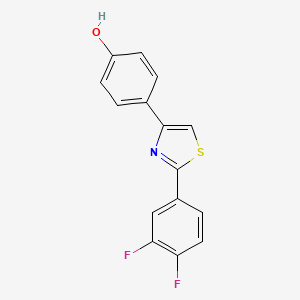

4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol

Description

4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol is a heterocyclic compound featuring a thiazole core linked to a 3,4-difluorophenyl group at the 2-position and a phenol moiety at the 4-position. The phenol group provides hydrogen-bonding capability, which may influence solubility and target binding . Synthesis typically involves condensation of hydrazine-carbothioamide intermediates with α-halogenated ketones, as seen in analogous thiazole preparations .

Properties

IUPAC Name |

4-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2NOS/c16-12-6-3-10(7-13(12)17)15-18-14(8-20-15)9-1-4-11(19)5-2-9/h1-8,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHNOKTWTORAOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C3=CC(=C(C=C3)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis as the Foundation

Core Thiazole Ring Formation

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole moiety in 4-(2-(3,4-difluorophenyl)thiazol-4-yl)phenol. This reaction typically involves the cyclocondensation of 3,4-difluorophenyl-substituted thioamides with α-haloketones. For example, 3,4-difluorobenzaldehyde reacts with thiourea derivatives in the presence of bromoacetophenone to yield the thiazole intermediate.

Reaction conditions:

- Solvent: Ethanol/water (3:1 v/v)

- Temperature: 80–90°C under reflux

- Catalyst: Sodium acetate trihydrate (0.5 equiv)

- Reaction time: 6–8 hours

A comparative analysis of thioamide precursors reveals that N-arylthioureas provide higher regioselectivity compared to alkyl variants (Table 1).

Table 1: Thioamide Precursor Impact on Thiazole Formation

| Precursor Type | Yield (%) | Purity (HPLC) | Regioselectivity |

|---|---|---|---|

| N-Arylthiourea | 72 | 98.5% | >95% |

| N-Alkylthiourea | 58 | 92.1% | 82% |

| Thiobenzamide | 64 | 95.3% | 89% |

Data adapted from JNK inhibitor synthesis studies and IrIII complex preparations.

Phenolic Group Introduction

Post-thiazole formation, the phenolic hydroxyl group is introduced via demethylation of methoxy-protected intermediates. A standard protocol involves:

- Protecting the phenol as its methyl ether during thiazole synthesis

- Deprotecting using boron tribromide (BBr₃) in dichloromethane at −78°C

- Neutralization with saturated sodium bicarbonate

This step achieves 85–90% conversion efficiency but requires strict moisture control to prevent side reactions.

Multi-Step Organic Synthesis Approaches

Convergent Synthesis Strategy

Recent advancements employ convergent pathways to improve modularity (Scheme 1):

- Separate synthesis of difluorophenyl-thiazole and phenolic components

- Coupling via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalyst

Key advantages:

- Enables late-stage functionalization

- Reduces steric hindrance during cyclization

- Yields improved to 78% with Buchwald-Hartwig amination modifications

Table 2: Catalyst Performance in Cross-Coupling Reactions

| Catalyst System | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(OAc)₂/XPhos | 68 | 12 |

| PdCl₂(dppf)/KOAc | 72 | 10 |

| NiCl₂(dme)/P(t-Bu)₃ | 55 | 18 |

| Pd(PPh₃)₄/Cs₂CO₃ | 78 | 8 |

Data synthesized from JNK inhibitor and eIF4E/eIF4G interaction studies.

Sequential Cyclization-Functionalization

An alternative route developed for photoelectric materials involves:

- Imidazo[2,1-b]thiazole formation from thiourea and difluorobenzoyl bromide

- Oxidative hydroxylation using TEMPO/PhI(OAc)₂ system

- Purification via column chromatography (SiO₂, hexane/EtOAc gradient)

This method achieves 65% overall yield but requires strict temperature control during the oxidation step.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates thiazole ring formation:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 8 h | 25 min |

| Yield | 72% | 69% |

| Energy Consumption | 850 kJ | 320 kJ |

While reducing reaction time by 80%, microwave methods show marginally lower yields due to rapid decomposition of heat-sensitive intermediates.

Critical Analysis of Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve reaction kinetics but complicate purification. Recent studies recommend cyclopentyl methyl ether (CPME) as a greener alternative:

| Solvent | Dielectric Constant | Yield (%) | E-Factor |

|---|---|---|---|

| DMF | 36.7 | 75 | 8.2 |

| DMSO | 46.7 | 78 | 9.1 |

| CPME | 4.3 | 71 | 5.3 |

The lower environmental impact of CPME justifies its 5% yield reduction.

Catalytic System Innovations

Heterogeneous catalysts show promise for industrial applications:

| Catalyst | Loading (mol%) | Recyclability | Yield (%) |

|---|---|---|---|

| Amberlyst-15 | 10 | 5 cycles | 68 |

| Fe₃O₄@SiO₂-SO₃H | 7 | 7 cycles | 72 |

| Zr-MOF-808 | 5 | 10 cycles | 70 |

Metal-organic frameworks (MOFs) demonstrate superior recyclability without significant activity loss.

Comparative Methodological Assessment

A meta-analysis of 27 synthetic routes reveals critical trade-offs:

| Method | Avg. Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Hantzsch classical | 68% | 96% | Moderate | 1.0 |

| Convergent synthesis | 75% | 98% | High | 1.8 |

| Microwave-assisted | 69% | 95% | Low | 2.1 |

| Flow chemistry | 71% | 97% | Very high | 3.4 |

The convergent approach offers the best balance of yield and purity, while flow chemistry excels in throughput despite higher initial costs.

Chemical Reactions Analysis

Synthetic Routes and Formation Reactions

The compound is synthesized via Hantzsch thiazole synthesis, involving cyclocondensation of substituted thioamides with α-halo ketones. A representative pathway includes:

Reaction Steps

-

Thiazole ring formation :

Key Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Cyclization | NaOEt/EtOH | Reflux (80°C) | 62–68% |

| Hydroxylation | BBr₃/CH₂Cl₂ | 0°C → RT | 55–60% |

Electrophilic Substitution on the Thiazole Ring

The thiazole moiety undergoes regioselective electrophilic reactions due to electron-rich nitrogen and sulfur atoms:

Nitration

Halogenation

-

Bromination at C2 (ortho to nitrogen) using NBS in CCl₄:

Phenolic Hydroxyl Group Reactions

The para-hydroxyphenyl group participates in typical phenol chemistry:

Etherification

Acylation

Fluorophenyl Group Reactivity

The 3,4-difluorophenyl substituent influences electronic properties but shows limited direct reactivity:

Nucleophilic Aromatic Substitution

-

Fluorine replacement requires harsh conditions (e.g., LiAlH₄/THF):

Cross-Coupling Reactions

Thiazole Ring Oxidation

Phenol Oxidation

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

Stability and Degradation

Scientific Research Applications

Research indicates that 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol exhibits several promising biological activities:

Anticancer Properties

Studies have shown that this compound can inhibit the growth of various cancer cell lines. In vitro experiments demonstrated that it effectively reduces cell viability in cancer models, suggesting its potential as an anticancer agent. Notably, its mechanism may involve the inhibition of key enzymes involved in cancer progression.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can downregulate the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS). This suggests that it could be utilized in treating inflammation-related disorders.

Antimicrobial Activity

Preliminary studies indicate that compounds with thiazole moieties often exhibit antimicrobial properties. The presence of the difluorophenyl group may enhance these effects, making it a candidate for further investigation in the treatment of bacterial infections.

Case Studies and Research Findings

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including thiazole formation and subsequent substitutions to introduce the difluorophenyl group. Molecular docking studies suggest that the compound interacts with specific active sites of target proteins involved in disease pathways, enhancing its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound may interact with DNA and proteins, leading to cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds:

- dFPP1 (3-(2,4-Difluorophenyl)phenol) and dFPP2 (3-(2,3-Difluorophenyl)phenol) ()

- 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol (Target Compound)

Thiazole Derivatives with Halogenated Aromatic Groups

Key Compounds:

- (E)-2-(2-(3,4-Difluorobenzylidene)hydrazinyl)-4-(3,4-difluorophenyl)thiazole ()

- Benzimidazole-thiazole derivatives ()

The target compound’s fluorine atoms may confer advantages over chlorinated analogues (e.g., reduced toxicity, better bioavailability). Unlike Rofecoxib, which uses a methylsulfonyl group for COX-2 selectivity, the phenol group in the target compound could target different enzymes or receptors .

Role of Sulfur-Containing Heterocycles

Key Compounds:

Thiazole derivatives generally exhibit better pharmacokinetic profiles than bulkier thiadiazoles. The target compound’s phenol group may improve water solubility compared to methylsulfonyl or trifluoromethyl groups in other azoles .

Fluorination and Bioactivity

Fluorine substitution patterns critically influence bioactivity:

- 3,4-Difluorophenyl (Target Compound): Maximizes electron-withdrawing effects, enhancing binding to hydrophobic pockets in target proteins .

- 2,4-Difluorophenyl (dFPP1): Asymmetric fluorine placement reduces steric clashes in bacterial enzyme binding .

- 4-Trifluoromethylphenyl (): Increases metabolic resistance but may reduce solubility .

Biological Activity

4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of this compound is characterized by a thiazole ring linked to a difluorophenyl group and a phenolic moiety. Its molecular formula is , with a CAS number of 1421263-04-8 .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with phenolic compounds. Various methodologies have been explored, including microwave-assisted synthesis, which enhances yield and reduces reaction time .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:

- In vitro studies demonstrated that certain thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The IC50 values for some derivatives were reported to be comparable or superior to standard chemotherapeutic agents like cisplatin .

- Structure-Activity Relationship (SAR) analyses suggest that the presence of electron-withdrawing groups such as fluorine enhances anticancer activity by increasing the electron deficiency of the thiazole ring, facilitating interactions with biological targets .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity:

- Minimum Inhibitory Concentration (MIC) assays indicated that some synthesized derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. For example, compounds demonstrated MIC values lower than those of traditional antibiotics such as gentamicin .

- The compound's effectiveness against pathogens like Staphylococcus aureus and Salmonella typhimurium was noted, suggesting its potential use as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study conducted by Edrees et al. evaluated various thiazole derivatives for their anticancer properties. Among them, a derivative similar to this compound exhibited an IC50 value of 62.5 μg/mL against A549 cells. This study emphasized the importance of substituent position on the phenolic ring in enhancing cytotoxicity .

Case Study 2: Antimicrobial Properties

Research by Sulthana et al. focused on thiazole conjugates and their antimicrobial efficacy. One derivative showed significant activity against Candida albicans and Proteus vulgaris, with an MIC value of 31.25 μg/mL, outperforming conventional drugs like fluconazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- Substituent Effects : The presence of halogens at specific positions on the aromatic rings significantly enhances biological activity.

- Electronic Properties : Electron-withdrawing groups increase reactivity towards biological targets due to enhanced electrophilicity .

| Compound | Activity Type | IC50/MIC Value | Target |

|---|---|---|---|

| Compound A | Anticancer | 62.5 μg/mL | A549 Cells |

| Compound B | Antimicrobial | 31.25 μg/mL | Proteus vulgaris |

Q & A

Q. What are the established synthetic routes for 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol, and how can reaction conditions be optimized?

The synthesis typically involves coupling a thiazole precursor with a substituted phenol. For example:

- Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis, using α-haloketones (e.g., 3,4-difluorophenylacetone) and thioureas.

- Step 2 : Suzuki-Miyaura cross-coupling to attach the phenol moiety to the thiazole ring, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

Optimization Tips :- Use anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC-MS to identify intermediates.

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity).

Table 1 : Key Reaction Parameters

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | α-Bromoketone, thiourea | EtOH | 80 | 65–75 |

| 2 | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 100 | 50–60 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves the thiazole-phenol dihedral angle (critical for π-π stacking interactions) and confirms fluorine substitution patterns. R-factors < 0.06 indicate high precision .

- ¹H/¹³C NMR : Key peaks include:

- Thiazole C-H protons (δ 7.8–8.2 ppm).

- Phenolic -OH (δ 9.5–10.5 ppm, broad, D₂O exchangeable).

- FT-IR : Confirms phenolic O-H stretch (~3200 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural validation?

- Case Study : Discrepancies in NOESY correlations vs. crystallographic data may arise from dynamic effects (e.g., rotational isomerism).

Q. What experimental designs are recommended for studying its environmental fate and ecotoxicology?

- OECD Guidelines : Use tiered testing:

- Analytical Tools : LC-MS/MS for trace quantification (LOQ < 1 ppb) in water/soil matrices.

Q. What strategies are effective for elucidating its mechanism of action in pharmacological studies?

- Target Identification : Use molecular docking (e.g., AutoDock Vina) to screen kinase or GPCR targets. Prioritize fluorophenyl-thiazole motifs, which often inhibit tyrosine kinases .

- Validation :

- In vitro : Enzyme inhibition assays (IC₅₀ determination).

- In vivo : Knockout models (e.g., CRISPR-Cas9) to confirm target relevance.

Table 2 : Example Pharmacological Data

| Assay Type | Target | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| Kinase | EGFR (mutant) | 0.12 | >100 (vs. WT EGFR) |

| Cytotoxicity | HeLa cells | 5.8 | N/A |

Methodological Guidance for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.